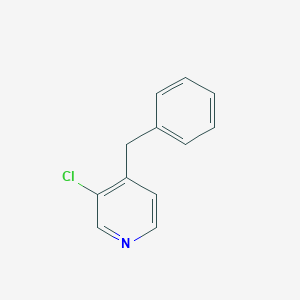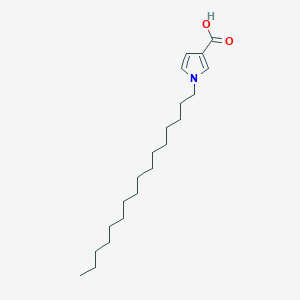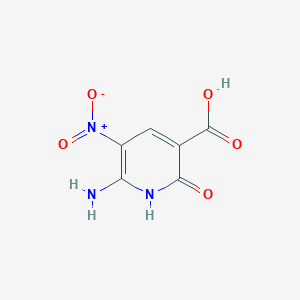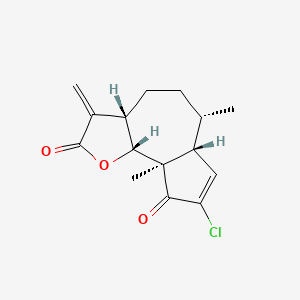
4-Benzyl-3-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-3-chloropyridine is an organohalide compound that belongs to the class of chloropyridines It is characterized by the presence of a benzyl group attached to the fourth position and a chlorine atom attached to the third position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-chloropyridine typically involves the chlorination of 4-benzylpyridine. One common method is the reaction of 4-benzylpyridine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
4-Benzylpyridine+SOCl2→this compound+SO2+HCl
Another method involves the use of phosphorus pentachloride (PCl₅) as the chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions
4-Benzyl-3-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of 4-benzyl-3-aminopyridine, 4-benzyl-3-thiopyridine, etc.
Oxidation: Formation of this compound N-oxide, benzyl alcohol, benzaldehyde.
Reduction: Formation of 4-benzylpiperidine.
科学的研究の応用
4-Benzyl-3-chloropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-Benzyl-3-chloropyridine depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the pyridine ring. The benzyl group can participate in various reactions, such as oxidation or reduction, depending on the conditions and reagents used.
類似化合物との比較
4-Benzyl-3-chloropyridine can be compared with other chloropyridine derivatives such as:
2-Chloropyridine: Used in the synthesis of fungicides and insecticides.
3-Chloropyridine: Used in the construction of organic compounds during chemical synthesis.
4-Chloropyridine: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
特性
| 138823-81-1 | |
分子式 |
C12H10ClN |
分子量 |
203.67 g/mol |
IUPAC名 |
4-benzyl-3-chloropyridine |
InChI |
InChI=1S/C12H10ClN/c13-12-9-14-7-6-11(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChIキー |
CONPZSMMPSXXNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=C(C=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)
![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)
![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)

![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)

